molecular formula C13H16N2O B3048100 5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 156232-57-4

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No.: B3048100
CAS No.: 156232-57-4
M. Wt: 216.28 g/mol
InChI Key: HQQMWMAGFGCMAK-UHFFFAOYSA-N
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Description

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic indolinone derivative characterized by a cyclohexane ring fused to an indolin-2-one scaffold via a spiro carbon atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminospiro[1H-indole-3,1'-cyclohexane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQMWMAGFGCMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216247
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
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Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156232-57-4
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156232-57-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Aminospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-amino-spiro[cyclohexane-1,3'-indolin]-2'-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one typically involves the cyclization of indole derivatives. One common method starts with 1,3-cyclohexanedione, which undergoes alkylation to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into their reduced forms.

    Substitution: Commonly involves the replacement of a hydrogen atom with another substituent.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic compound with a unique structure where a cyclohexane ring is fused to an indoline ring through a spiro carbon atom. It belongs to the class of spirocyclic oxindoles, known for their biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
  • Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for potential therapeutic effects in treating various diseases.
  • Industry: It is utilized in the development of new materials and chemical processes.

While specific data tables and case studies focused solely on "this compound" are not available in the search results, information on related spirocyclic compounds can provide insights into its potential applications.

Spirocyclic compounds, in general, are of interest in medicinal chemistry due to their diverse biological activities. For example, spiro[cyclobutane-1,3'-indolin]-2'-one derivatives are bromodomain inhibitors . Bromodomains recognize acetyl-lysine residues on proteins, and their inhibition can be useful in treating autoimmune diseases, inflammatory diseases, or cancer .

Another study highlights the use of chiral primary amines derived from quinine as catalysts in synthesizing chiral 2',5-dicarbonyl-3-aryl spiro[cyclohexane-1,3'-indolines] .

Furthermore, research indicates that derivatives of cyclohexane exhibit variable antimicrobial activities against both Gram-positive and Gram-negative bacteria. Spirocyclic compounds generally exhibit stronger activity against Gram-negative bacteria compared to Gram-positive strains. For instance, a related compound showed potent antibacterial properties against E. coli.

<table> <tr> <th>Compound Name</th> <th>Target Organisms</th> <th>Minimum Inhibitory Concentration (MIC)</th> </tr> <tr> <td>this compound</td> <td>E. coli</td> <td>250 µg/mL</td> </tr> <tr> <td>Related spiro compound</td> <td>Acinetobacter baumannii</td> <td>125 µg/mL</td> </tr> <tr> <td>Cyclohexane derivative</td> <td>Staphylococcus aureus</td> <td>1000-2000 µg/mL</td> </tr> </table>

In a study evaluating various cyclohexane derivatives, including a compound similar to this compound, researchers observed significant cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 5’-Amino-spiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiroindolinones exhibit diverse bioactivity depending on substituents and ring systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Core Ring System Key Properties/Activities References
5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one 5'-NH₂ Cyclohexane Potential H-bond donor; unexplored bioactivity
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one 5'-F Cyclopropane Anticancer (IC₅₀ < 20 μM)
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one 5'-Br Cyclopropane CDK8 inhibitor (cancer therapy)
5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one 5'-CF₃ Cyclopropane Enhanced lipophilicity; unknown activity
SR-121463 (V2 receptor antagonist) 5'-Ethoxy, 4-morpholino Cyclohexane Vasopressin V₂ antagonism (oral activity)

Key Observations :

  • Ring System : Cyclohexane-based spiro compounds (e.g., SR-121463) exhibit conformational flexibility, enabling optimized receptor binding . Cyclopropane derivatives, though more rigid, show potent anticancer activity due to strain-induced reactivity .
  • Substituent Effects: Halogens (F, Br): Enhance lipophilicity (logP) and membrane permeability, critical for anticancer activity . Amino Group (NH₂): Likely improves solubility and target engagement via H-bonding, but its impact on bioactivity remains underexplored.
Anticancer Activity
  • Cyclopropane Derivatives : Libraries of 5'-halogenated spiro[cyclopropane-1,3'-indolin]-2'-ones demonstrated IC₅₀ values <20 μM against HT-29 (colon), DU-145 (prostate), and MCF-7 (breast) cancer cell lines . The 5'-bromo analog (CAS: 875071-97-9) specifically inhibits CDK8, a kinase implicated in tumorigenesis .
  • Cyclohexane Derivatives: Limited direct data, but SR-121463’s success as a V2 antagonist suggests structural tunability for kinase or receptor targeting .
Antimicrobial and Other Activities
  • Spirooxindoles with Thiazolidine Moieties : Demonstrated dual 5-LOX/sEH inhibition, indicating anti-inflammatory applications .

Biological Activity

5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a spirocyclic framework that is believed to contribute to its unique biological properties. The presence of the amino group and the indoline moiety are critical for its interaction with biological targets.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Interaction : It potentially interacts with various receptors that play a role in signaling pathways related to apoptosis and cell growth.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on various studies:

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates significant antimicrobial activity against Gram-negative bacteria.
AntioxidantPotential to reduce oxidative stress markers in cellular models.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound showed IC50 values in the micromolar range against breast and lung cancer cells, indicating its potential as a chemotherapeutic agent. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.

Antimicrobial Properties

In another study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the cyclohexane ring significantly affect the biological activity, suggesting avenues for further optimization.

Q & A

Q. What are the established synthetic routes for 5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one and its derivatives?

Methodological Answer: Synthesis typically involves functionalizing indolin-2-one scaffolds. Key approaches include:

  • Hydrazone Formation : Reacting 5-methyl-isatin derivatives with hydrazino-pyridazines to form hydrazones, followed by copper complexation (e.g., 3-(p-anisyl-pyridazinyl)-hydrazone-5-methyl-indoline-2-one) .
  • One-Pot Nitro-Reduction/Double Lactamization : Utilizing nitro precursors to generate spiro[indoline-3,3'-quinoline]-2,2'-diones via tandem reactions, with yields optimized by controlling solvent polarity and reaction time .
  • Domino Diels–Alder Reactions : In ionic liquids like [Bmim]Br, HOAc-mediated reactions enable stereoselective spiroannulation (e.g., 1'-benzyl-5'-fluoro-spiro[cyclohexane-1,3'-indolin]-3-en-2'-one) .

Q. How can researchers structurally characterize this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, spirocyclic protons exhibit distinct coupling patterns (e.g., δ 3.5–4.5 ppm for cyclohexane protons) .
  • X-ray Crystallography : Resolve absolute configurations, as demonstrated for spiro[indoline-3,3'-quinoline] derivatives (e.g., C18H15ClN2O4 with C–C bond lengths ±0.003 Å precision) .
  • HRMS/ESI-MS : Validate molecular weights (e.g., m/z 359.1 [M+H]⁺ for C18H15ClN2O4) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and ANSI-approved goggles .
  • Emergency Response : In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Avoid recirculating contaminated air .

Advanced Research Questions

Q. How can stereoselectivity be controlled during spiroannulation?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysts (e.g., 2-quinoline derivatives) in DCM to achieve >75% enantiomeric excess (ee) for spirocyclohexene oxindoles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cis-diastereomers, while ionic liquids like [Bmim]Br enhance stereochemical control in Diels–Alder reactions .

Q. How to optimize reaction conditions for high-yield spirocyclic products?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., TFA) for Boc deprotection, achieving quantitative yields in DCM at 25°C .
  • Temperature Gradients : For nitro-reduction steps, maintain 60–80°C to minimize byproducts (e.g., over-reduced amines) .
  • Chromatography : Use silica gel (hexane/EtOAC 7:3) to isolate spirooxindoles with >95% purity .

Q. What computational methods predict the bioactivity of spiro[indolin-2-one] derivatives?

Methodological Answer:

  • Molecular Docking : Use MOE software to model interactions with antibacterial targets (e.g., DNA gyrase), prioritizing derivatives with ∆G < −8 kcal/mol .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility (e.g., cyclohexane ring puckering) that may cause NMR/X-ray discrepancies .
  • Low-Temperature Crystallography : Capture static structures at 100 K to align with solution-state NMR data .

Q. What in vitro assays evaluate the biological activity of these compounds?

Methodological Answer:

  • Antibacterial Testing : Use broth microdilution (MIC assays) against S. aureus and E. coli, with ciprofloxacin as a positive control. Derivatives with 3'-(phenylamino) groups show MICs ≤ 8 µg/mL .
  • Cytotoxicity Screening : Employ MTT assays on HEK293 cells to rule out non-specific toxicity (IC₅₀ > 50 µM preferred) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one

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